molecular formula C27H23ClFN3O3 B2864001 5-(2-chlorobenzyl)-3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1189944-19-1

5-(2-chlorobenzyl)-3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2864001
CAS No.: 1189944-19-1
M. Wt: 491.95
InChI Key: NRBAMAQJMFLYGP-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido[5,4-b]indol-4-one family, characterized by a fused pyrimidine-indole core. Its structure includes a 2-chlorobenzyl group at position 5, a 3,4-dimethoxyphenethyl chain at position 3, and a fluorine atom at position 6. These substituents influence its physicochemical properties, binding interactions, and biological activity.

Properties

IUPAC Name

5-[(2-chlorophenyl)methyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-8-fluoropyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClFN3O3/c1-34-23-10-7-17(13-24(23)35-2)11-12-31-16-30-25-20-14-19(29)8-9-22(20)32(26(25)27(31)33)15-18-5-3-4-6-21(18)28/h3-10,13-14,16H,11-12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBAMAQJMFLYGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC5=CC=CC=C5Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Positions) Molecular Weight Key Properties/Activities Evidence Sources
5-(2-Chlorobenzyl)-3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one (Target) 5: 2-Cl-benzyl; 3: 3,4-diOCH3-phenethyl; 8: F ~523.9* Hypothesized enhanced lipophilicity & binding N/A (Target)
8-Fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-pyrimido[5,4-b]indol-4-one 5: 4-F-benzyl; 3: 2-OCH3-benzyl; 8: F ~449.4 Anti-HBV activity (nanomolar IC50)
3-(3,4-Dimethoxyphenethyl)-8-fluoro-5-(2-fluorobenzyl)-pyrimido[5,4-b]indol-4-one 5: 2-F-benzyl; 3: 3,4-diOCH3-phenethyl; 8: F ~507.9 Structural analog with halogen variation
5-(2-Chloro-4-fluorobenzyl)-3-(3,4-dimethoxyphenethyl)-8-methyl-pyrimido[5,4-b]indol-4-one 5: 2-Cl,4-F-benzyl; 3: 3,4-diOCH3-phenethyl; 8: CH3 ~538.0 Increased steric bulk; altered solubility
3-(Pyridin-2-ylmethyl)-8-fluoro-5-methyl-pyrimido[5,4-b]indol-4-one 5: CH3; 3: pyridin-2-ylmethyl; 8: F ~323.8 Nitrogen-containing substituent; potential CNS activity

*Molecular weight estimated based on analogous structures.

Substituent Effects on Bioactivity

  • Halogen Variations: The target compound’s 2-chlorobenzyl group (vs. 2-fluorobenzyl in ) may enhance lipophilicity and van der Waals interactions due to chlorine’s larger atomic radius and polarizability. This could improve membrane permeability but may also affect metabolic stability .
  • Aromatic Side Chains :

    • The 3,4-dimethoxyphenethyl group in the target compound provides electron-donating methoxy groups, which may facilitate π-π stacking or interactions with hydrophobic pockets in enzymes. This contrasts with the 2-methoxybenzyl group in , where steric hindrance near the methoxy group could limit binding .

Crystallographic and Computational Insights

  • The analog in crystallizes in a monoclinic P21/n space group, with unit cell parameters $a = 16.366(3)$ Å, $b = 6.0295(14)$ Å, $c = 21.358(4)$ Å. Hirshfeld surface analysis revealed dominant H-bonding and C–H···π interactions, critical for crystal packing .
  • Molecular docking of the compound against Hepatitis B virus (HBV) polymerase showed strong binding via halogen-π and hydrogen-bonding interactions, suggesting the target compound’s 2-chlorobenzyl group might similarly engage hydrophobic enzyme pockets .

Pharmacokinetic Considerations

  • The 3,4-dimethoxyphenethyl chain in the target compound may increase metabolic susceptibility due to esterase-sensitive ethyl linkages, whereas pyridin-2-ylmethyl () or benzyl groups () might offer greater stability .

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